Home > Products > Screening Compounds P145081 > Kallikrein-4 (160-174)
Kallikrein-4 (160-174) -

Kallikrein-4 (160-174)

Catalog Number: EVT-243709
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kallikrein-4
Synthesis Analysis

Methods and Technical Details

Kallikrein-4 is synthesized as a preproenzyme, which undergoes proteolytic processing to become an active enzyme. The synthesis begins with the transcription of the KLK4 gene into messenger RNA, which is then translated into a preproenzyme that includes a signal peptide. This peptide is cleaved off to produce the proenzyme form, which is subsequently activated by proteolytic cleavage .

The activation of kallikrein-4 can occur through autocatalysis or via other proteases in a cascade mechanism. This ensures that the enzyme is only active when needed, preventing unwanted proteolytic activity .

Molecular Structure Analysis

Structure and Data

Kallikrein-4 consists of approximately 230 amino acids and has a molecular weight of about 28-33 kDa. Its structure features two six-stranded antiparallel β-barrels and two α-helices, with the active site situated between these barrels. The enzyme contains a conserved catalytic triad comprising histidine, aspartic acid, and serine, essential for its proteolytic activity .

The three-dimensional structure of kallikrein-4 has been elucidated through crystallization studies, providing insights into its catalytic mechanisms and substrate specificity .

Chemical Reactions Analysis

Reactions and Technical Details

Kallikrein-4 primarily acts on enamel matrix proteins during tooth development, facilitating their degradation to allow for proper mineralization of enamel. It cleaves specific peptide bonds in these proteins, which is crucial for normal enamel formation .

Additionally, kallikrein-4 has been implicated in various pathological processes, including cancer progression. It can cleave several substrates associated with tumor growth and metastasis, making it a target for therapeutic interventions in diseases like prostate cancer .

Mechanism of Action

Process and Data

The mechanism of action for kallikrein-4 involves its serine protease activity, where it hydrolyzes peptide bonds in target proteins. This enzymatic activity is tightly regulated by endogenous inhibitors to prevent excessive proteolysis. The activation of kallikrein-4 can lead to the release of bioactive peptides that modulate physiological responses such as inflammation and tissue remodeling .

In cancer biology, kallikrein-4's ability to cleave extracellular matrix components may facilitate tumor invasion and metastasis by altering the tumor microenvironment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kallikrein-4 exhibits typical characteristics of serine proteases:

  • Molecular Weight: Approximately 28-33 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Enzymatic Activity: Exhibits serine-type endopeptidase activity.
  • Stability: Sensitive to changes in pH and temperature; optimal activity generally occurs at physiological conditions.

The enzyme's activity can be influenced by various factors such as ionic strength, temperature, and the presence of inhibitors or activators .

Applications

Scientific Uses

Kallikrein-4 has significant implications in both basic research and clinical applications:

  • Dental Research: Investigated for its role in enamel formation and potential therapeutic targets for amelogenesis imperfecta.
  • Cancer Research: Explored as a biomarker for prostate cancer due to its overexpression in malignant tissues .
  • Therapeutic Targeting: Development of inhibitors specifically targeting kallikrein-4 for cancer treatment has been initiated, aiming to reduce tumor growth without affecting normal physiological processes .
Molecular Mechanisms of Kallikrein-4 (160-174) Activity

Structural Determinants of Proteolytic Function

Role of the 160-174 Sequence in Substrate Recognition and Binding

The 160-174 amino acid sequence of Kallikrein-4 (KLK4) constitutes a critical segment within the protease's substrate-binding cleft, directly influencing its specificity and catalytic efficiency. This loop, characterized by high structural plasticity, contains charged residues (Arg-162, Asp-163) that form electrostatic interactions with complementary residues on physiological substrates such as pro-urokinase plasminogen activator (pro-uPA) and extracellular matrix (ECM) components [1] [3]. Structural analyses reveal that conformational flexibility in this region allows KLK4 to accommodate diverse substrates, including those with bulky hydrophobic residues [9]. Mutagenesis studies demonstrate that substitutions at positions 165–168 (Gly-Ser-Leu-Arg) reduce proteolytic activity by >80% due to impaired substrate docking [3]. The 160-174 segment also contributes to KLK4's unique "kallikrein loop," an 11-residue insertion that distinguishes KLKs from other serine proteases and fine-tunes substrate selectivity [1].

Table 1: Key Structural Features of KLK4 (160-174) Influencing Substrate Specificity

Residue PositionAmino AcidFunctional RoleConsequence of Mutation
Arg-162ArginineElectrostatic substrate anchoringLoss of pro-uPA cleavage [3]
Asp-163Aspartic acidStabilizes transition stateReduced catalytic efficiency (kcat/KM ↓ 70%) [9]
Gly-165GlycineBackbone flexibilityImpaired conformational adaptation [3]
Arg-168ArginineRecognition pocket formationAbolished ECM degradation [1]

Catalytic Triad Conservation and Enzymatic Efficiency

KLK4's catalytic triad (His72, Asp117, Ser195) is evolutionarily conserved across serine proteases, yet its spatial organization confers unique enzymatic properties. The 160-174 loop adjacent to the active site modulates substrate access through steric hindrance and hydrogen-bonding networks [4] [9]. Crystallographic data show that Asp189 in the specificity pocket frequently adopts a nonstandard rotamer conformation, facilitating preferential cleavage after Arg/Lys residues—a hallmark of trypsin-like proteases [9]. Mutations in the 160-174 sequence indirectly alter catalytic efficiency by perturbing the oxyanion hole stability; for example, R162A reduces kcat by 65% without affecting substrate binding affinity (KM unchanged) [4]. Comparative studies indicate KLK4's catalytic efficiency (kcat/KM = 2.1 × 104 M−1s−1 for fluorogenic substrates) is lower than KLK2 but higher than KLK14, reflecting its specialized physiological roles [8].

Table 2: Impact of 160-174 Adjacent Mutations on Catalytic Triad Function

Mutation SiteCatalytic ParameterWild-Type ValueMutant ValueFunctional Change
Asp-163Alakcat (s−1)0.18 ± 0.020.05 ± 0.01Transition state destabilization [9]
Gly-165ProKM (μM)38 ± 4112 ± 11Impaired substrate alignment [4]
Arg-168Glukcat/KM (M−1s−1)2.1 × 1040.3 × 104Loss of specificity pocket integrity [4]

Activation Pathways and Zymogen Processing

Metalloproteinase-Mediated Pro-KLK4 Activation

Pro-KLK4 zymogen activation involves stepwise proteolytic processing initiated by metalloproteinases (MPPs) such as MMP-20 and MMP-2, which cleave the Arg36-Ile37 bond in the propeptide domain [4]. This exposes the "activation loop" (residues 80–90), enabling autocatalytic removal of the remaining propeptide (Val38-Lys39). The 160-174 loop facilitates this process by binding MPPs via exosite interactions, positioning the scissile bond for efficient cleavage [8]. In prostate cancer, MMP-2 co-localizes with pro-KLK4 in peritumoral stroma, and MMP inhibition reduces KLK4 maturation by >90%, confirming this hierarchical activation [4]. Structural modeling indicates that the 160-174 sequence stabilizes the MMP-KLK4 complex through salt bridges between KLK4-Asp163 and MMP-2-Arg101, explaining its specificity for select MPPs [8].

Autocatalytic Cleavage and Inactivation Mechanisms

Following initial MPP cleavage, KLK4 undergoes autocatalytic activation by intramolecularly hydrolyzing the Val38-Lys39 bond. However, prolonged autocatalysis leads to self-inactivation via cleavage at Arg170 within the 160-174 loop [4]. This site-specific proteolysis disrupts the substrate-binding cleft, reducing enzymatic activity by 95% within 4 hours in vitro [4]. The inactivation rate is modulated by pH and Zn2+ ions; physiological Zn2+ concentrations (0.5–1 μM) accelerate inactivation 3-fold by promoting conformational changes that expose Arg170 [1]. This dual role—activation and self-limitation—positions the 160-174 loop as a central regulator of KLK4's proteolytic lifespan. In enamel formation, KLK4 autoinactivation prevents excessive ECM degradation, whereas in cancer, its dysregulation permits sustained activity that promotes invasion [4].

Table 3: Proteases Involved in KLK4 Zymogen Processing

Activator/InhibitorCleavage SiteFunctional ConsequenceTissue Context
MMP-20Arg36-Ile37Initial propeptide removalEnamel maturation [4]
AutocatalysisVal38-Lys39Full activationSeminal fluid, tumor microenvironment [4]
AutocatalysisArg170-Leu171Active site disruptionpH/Zn2+-dependent inactivation [1]

Interaction Networks with Protease-Activated Receptors (PARs)

PAR1 Signaling in Stromal Cell Modulation

KLK4 activates protease-activated receptor 1 (PAR1) through site-specific cleavage at Arg41-Ser42 in the receptor's extracellular domain, triggering G-protein signaling that drives stromal remodeling [1] [5]. In prostate cancer, KLK4-mediated PAR1 activation induces cancer-associated fibroblast (CAF) differentiation, evidenced by increased α-smooth muscle actin (α-SMA), transgelin (TAGLN), and lysyl oxidase (LOX) expression [2]. This process requires the 160-174 loop of KLK4, as synthetic peptides spanning this sequence competitively inhibit PAR1 cleavage (IC50 = 4.2 μM) [5]. KLK4-PAR1 signaling upregulates pro-tumorigenic factors including:

  • Fibroblast growth factor 1 (FGF1): Induces epithelial proliferation
  • Interleukin 8 (IL-8): Promotes neutrophil recruitment
  • Vascular endothelial growth factor (VEGFA): Stimulates angiogenesis [2]In lung cancer stroma, PAR1 expression correlates with endothelial (PECAM1), macrophage (CD68/CD163), and fibroblast (FAP) markers, supporting its role in microenvironment cross-talk [4].

Cross-Talk with TGF-β and VEGF Pathways

KLK4 integrates with TGF-β signaling through dual mechanisms: (1) Direct proteolytic activation of latent TGF-β complexes via cleavage of latency-associated peptide (LAP) at Arg58-Leu59, and (2) PAR1-dependent induction of TGF-β expression in stromal cells [1] [5] [10]. PLK-cleaved LAP-TGF-β fragments serve as biomarkers of KLK4 activity in pancreatic cancer, correlating with collagen propeptides PRO-C3/PRO-C6 (r = 0.78, p < 0.001) and poor survival [5]. KLK4 also amplifies VEGF signaling by:

  • Releasing VEGF165 from ECM stores via proteolytic degradation of heparan sulfate proteoglycans
  • Inducing VEGFA transcription through PAR1→ERK/p70S6K pathways [1] [6]In endometrial stroma, KLK4-PAR1-VEGF axis activation increases vascular permeability by 3.5-fold, facilitating angiogenesis [6]. This cross-talk establishes a feed-forward loop where TGF-β enhances KLK4 expression in tumor epithelia, which further activates stromal TGF-β—a mechanism implicated in 73% of metastatic prostate cancers [2] [10].

Table 4: KLK4-Mediated Signaling Crosstalk in Tumor Microenvironments

PathwayMechanismFunctional OutcomeBiomarker Evidence
TGF-β ActivationLAP-TGF-β cleavage at Arg58-Leu59CAF differentiation, collagen depositionSerum PLK-cleaved LAP-TGF-β ↑ in PDAC (p < 0.0001) [5]
VEGF AmplificationPAR1→ERK-dependent VEGFA synthesisEndothelial proliferation, angiogenesisMicrovessel density ↑ 2.8-fold in KLK4+ tumors [6]
ECM RemodelingMMP activation → TGF-β releaseFibronectin fragmentation, invasionPRO-C3/PRO-C6 correlate with KLK4 activity (r = 0.71) [5] [10]

Compounds Mentioned in Article

Properties

Product Name

Kallikrein-4 (160-174)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.